4-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. The compound belongs to the thiazole family and has a molecular weight of 312.43 g/mol.
Wirkmechanismus
The mechanism of action of 4-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. The compound may also interact with various receptors, including the cannabinoid receptor CB2 and the PPARγ receptor.
Biochemical and Physiological Effects:
Studies have shown that 4-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has anti-inflammatory and analgesic effects in animal models of inflammation and pain. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been reported to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide in lab experiments is its potential pharmacological properties, which make it a promising compound for drug development. However, one limitation is that the compound may have low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
Future research on 4-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide could focus on the development of more efficient synthesis methods and the investigation of its potential therapeutic applications. The compound could also be used as a lead compound for the synthesis of other thiazole derivatives with potential pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential interactions with various receptors and signaling pathways.
Synthesemethoden
The synthesis of 4-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide involves the reaction between 4-butylbenzoic acid and 2-aminothiazole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has been investigated for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anti-tumor activities. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. The compound has also been used as a precursor for the synthesis of other thiazole derivatives with potential pharmacological properties.
Eigenschaften
IUPAC Name |
4-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-2-3-4-11-5-7-12(8-6-11)13(17)16-14-15-9-10-18-14/h5-8H,2-4,9-10H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTLXVZZMGCMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.